Methyl Ionone Gamma

Catalog No.
S1503152
CAS No.
1335-46-2
M.F
C14H22O
M. Wt
206.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Ionone Gamma

CAS Number

1335-46-2

Product Name

Methyl Ionone Gamma

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+

InChI Key

VPKMGDRERYMTJX-CMDGGOBGSA-N

SMILES

CCC(=O)C=CC1C(=CCCC1(C)C)C

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Synonyms

methylionone

Canonical SMILES

CCC(=O)C=CC1C(=CCCC1(C)C)C

Isomeric SMILES

CCC(=O)/C=C/C1C(=CCCC1(C)C)C

Description

The exact mass of the compound 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163996. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Use as a Fragrance and Flavoring Agent:

1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one, also known as α-methyl ionone, is a widely used fragrance and flavoring agent. Its characteristic woody, violet odor makes it a valuable component in various perfumes, cosmetics, and food products [].

Research on Biological Activity:

Research suggests that 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one might possess various biological activities. Studies have investigated its potential:

  • Antioxidant properties: One study explored the free radical scavenging activity of α-methyl ionone, suggesting its potential antioxidant capacity [].
  • Antimicrobial activity: Another study investigated the antimicrobial activity of α-methyl ionone against various foodborne pathogens, showing some inhibitory effects [].
  • Anti-inflammatory and anticancer properties: Limited research suggests potential anti-inflammatory and anticancer properties of α-methyl ionone, but further studies are needed for conclusive evidence [, ].

Methyl Ionone Gamma, also known as 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, is a synthetic organic compound with the molecular formula C14H22O and a molecular weight of 206.32 g/mol. It appears as a colorless to yellowish liquid with a floral, woody odor reminiscent of violets . This compound is primarily used in the formulation of perfumes and flavorings due to its pleasant scent profile.

, primarily involving aldol condensation, dehydration, and cyclization. The process typically includes:

  • Aldol Condensation: Involves the reaction of citral with methyl ethyl ketone at low temperatures (around 10°C) to form intermediate products.
  • Dehydration: This step converts the aldol product into a more stable structure.
  • Cyclization: The final step leads to the formation of Methyl Ionone Gamma from the dehydrated product through intramolecular reactions .

Methyl Ionone Gamma exhibits certain biological activities that are relevant to safety and regulatory considerations:

  • It has been classified as a potential skin sensitizer and irritant, with warnings indicating that it may cause allergic skin reactions .
  • The compound is toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal practices in industrial settings .

The most prevalent method for synthesizing Methyl Ionone Gamma involves the following steps:

  • Starting Materials: Citral and methyl ethyl ketone are commonly used.
  • Reaction Conditions: The aldol condensation occurs at low temperatures (preferably below 10°C), followed by dehydration at controlled conditions.
  • Duration: The entire process may take from 15 hours to several days depending on desired purity and yield .

This method allows for the production of high-purity Methyl Ionone Gamma suitable for industrial applications.

Methyl Ionone Gamma finds extensive use in various sectors:

  • Fragrance Industry: It is widely used in perfumes for its floral scent.
  • Flavoring Agents: Employed in food products to enhance flavor profiles.
  • Cosmetics: Incorporated into lotions and creams for its pleasant aroma .

Due to its unique scent characteristics, it plays a crucial role in product differentiation within these markets.

Research on Methyl Ionone Gamma indicates potential interactions with other compounds used in fragrances and flavors. Studies have shown that:

  • The compound can interact with skin proteins leading to sensitization reactions.
  • Its presence in formulations may affect the stability and volatility of other fragrance components .

These interactions underline the importance of thorough testing when formulating products containing Methyl Ionone Gamma.

Several compounds share structural similarities with Methyl Ionone Gamma. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Alpha-Isomethyl IononeC13H18OMore floral scent; commonly used in perfumery
Beta-Isomethyl IononeC13H18OSlightly different odor profile; less common
Methyl Ionone AlphaC14H22OSimilar structure but distinct olfactory notes
Methyl Ionone BetaC14H22OVariations in scent; used in niche fragrance markets

Methyl Ionone Gamma stands out due to its specific floral aroma profile that differentiates it from its isomers and similar compounds.

Physical Description

1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-1-penten-3-one is a clear, colorless to yellow liquid with a woody, violet odor. (NTP, 1992)
Liquid
yellowish, oily liquid

XLogP3

3.4

Boiling Point

291 °F at 16 mm Hg (NTP, 1992)

Flash Point

greater than 200 °F (NTP, 1992)

Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)

Density

0.93 at 77 °F (NTP, 1992)
d25 0.92
0.921-0.930

GHS Hazard Statements

Aggregated GHS information provided by 281 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 281 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 243 of 281 companies with hazard statement code(s):;
H315 (46.09%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (77.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (18.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

127-42-4
1335-46-2
7779-30-8
93302-56-8

Wikipedia

Methyl ionone

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
Ionone, methyl-: ACTIVE
All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-: ACTIVE
1-Penten-3-one, 1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)-: ACTIVE

Dates

Modify: 2023-07-17
1. Bernaola G, Escayol P, Fernández E, Fernández de Corrés L. Contact dermatitis from methylionone fragrance. Contact Dermatitis. 1989 Jan;20(1):71-2. doi: 10.1111/j.1600-0536.1989.tb03107.x. PMID: 2914440.

2. Api AM, Belsito D, Biserta S, Botelho D, Bruze M, Burton GA Jr, Buschmann J, Cancellieri MA, Dagli ML, Date M, Dekant W, Deodhar C, Fryer AD, Gadhia S, Jones L, Joshi K, Lapczynski A, Lavelle M, Liebler DC, Na M, O'Brien D, Patel A, Penning TM, Ritacco G, Rodriguez-Ropero F, Romine J, Sadekar N, Salvito D, Schultz TW, Siddiqi F, Sipes IG, Sullivan G, Thakkar Y, Tokura Y, Tsang S. RIFM fragrance ingredient safety assessment, methyl ionone (mixture of isomers), CAS registry number 1335-46-2. Food Chem Toxicol. 2019 Dec;134 Suppl 2:110716. doi: 10.1016/j.fct.2019.110716. Epub 2019 Jul 28. PMID: 31365887.

3. Nakamura M, Noda S, Kosugi M, Ishiduka N, Mizukoshi K, Taniguchi M, Nemoto S. Determination of dithiocarbamates and milneb residues in foods by gas chromatography-mass spectrometry. Shokuhin Eiseigaku Zasshi. 2010;51(5):213-9. doi: 10.3358/shokueishi.51.213. PMID: 21071904.

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